Kelfiprim belongs to the class of sulfonamide antibiotics and is classified as a bactericidal agent. It operates by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. This compound is particularly noted for its extended action due to the long half-life of sulfametopyrazine, allowing for less frequent dosing compared to other sulfonamide combinations .
The synthesis of Kelfiprim involves a straightforward chemical reaction between trimethoprim and sulfametopyrazine in a controlled environment. The process typically requires the following steps:
The synthesis has been documented to yield a high purity product suitable for pharmaceutical applications .
Kelfiprim's molecular structure can be described as a combination of the structures of trimethoprim and sulfametopyrazine. The compound's molecular formula is . Key structural features include:
The molecular weight of Kelfiprim is approximately 316.37 g/mol, indicating its suitability for oral administration in clinical settings .
Kelfiprim primarily exerts its antibacterial effects through two main biochemical pathways:
These mechanisms work synergistically to enhance the antibacterial potency compared to either component alone .
The mechanism of action of Kelfiprim involves:
Clinical studies have shown that this dual mechanism results in improved outcomes in treating infections resistant to single-agent therapies .
Kelfiprim exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antibiotic in clinical applications .
Kelfiprim has several significant applications in medicine:
Kelfiprim is a fixed-dose antibacterial combination containing two active components: trimethoprim (TMP) and sulfametopyrazine (SMP), also known as sulfalene. The formulation uses a precise 5:4 mass ratio of TMP (250 mg) to SMP (200 mg) per standard capsule [1] [5]. This ratio is optimized to maximize synergistic antibacterial effects while maintaining physicochemical stability.
Sulfametopyrazine (CAS# 152-47-6) is a long-acting sulfonamide with the systematic IUPAC name 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Its molecular weight is 280.30 g/mol, with the empirical formula C11H12N4O3S and elemental composition: carbon (47.14%), hydrogen (4.32%), nitrogen (19.99%), oxygen (17.12%), and sulfur (11.44%) [4]. The compound exists as a solid powder with limited aqueous solubility but high solubility in dimethyl sulfoxide (DMSO). Under recommended storage conditions (dry, dark, -20°C), it remains stable for >2 years [4]. Trimethoprim complements this with its dibydrofolate reductase inhibition and greater hydrophilicity.
The antibacterial efficacy of Kelfiprim stems from sequential blockade of folate synthesis, a pathway essential for bacterial DNA and protein production. Sulfametopyrazine inhibits dihydropteroate synthase (DHPS), preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid. Trimethoprim acts downstream by potently inhibiting dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate to tetrahydrofolate [1].
This dual inhibition creates bactericidal synergy, reducing the minimum inhibitory concentration (MIC) of each drug by 3- to 8-fold against common uropathogens like Escherichia coli. The 5:4 plasma concentration ratio achieved by Kelfiprim’s formulation aligns with optimal synergy windows, particularly in urinary and reproductive tissues where TMP/SMP ratios range from 1:1 to 3.5:1 [5]. Studies confirm this synergy significantly enhances bacterial killing compared to either agent alone, especially against pathogens exhibiting intermediate susceptibility to individual components [6].
Absorption
Distribution
Table 1: Tissue Distribution of Kelfiprim Components
Tissue | TMP Concentration Ratio (Tissue:Plasma) | SMP Concentration Ratio (Tissue:Plasma) |
---|---|---|
Ovary | 1.0 | 0.3 |
Fallopian Tube | 1.1 | 0.3 |
Uterus | 0.9 | 0.3 |
Metabolism
Excretion
Table 2: Pharmacokinetic Parameters in Renal Impairment
Parameter | Trimethoprim (Normal Renal Function) | Trimethoprim (CLCR < 10 mL/min) | SMP (Normal) | SMP (CLCR < 10 mL/min) |
---|---|---|---|---|
Half-life (h) | 12–15 | 30–40 | 50–65 | 50–65 |
Renal Clearance | 80% | <30% | 75% | 70% |
Dialysis Removal | Efficient | Efficient | Minimal | Minimal |
The chemical stability of Kelfiprim’s components is influenced by environmental conditions:
In compounded formulations, the 5:4 ratio remains stable without detectable intercomponent reactions. No excipient incompatibilities have been reported for standard capsule formulations.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7